molecular formula C33H21NO6 B11929728 4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid

4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid

Cat. No.: B11929728
M. Wt: 527.5 g/mol
InChI Key: SYWJUWYUWXYHDK-UHFFFAOYSA-N
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Description

4,4',4''-(9H-Carbazole-3,6,9-triyl)tribenzoic acid is a useful research compound. Its molecular formula is C33H21NO6 and its molecular weight is 527.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid may involve:

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, benzyl alcohols, and various substituted aromatic compounds .

Scientific Research Applications

4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry:

Mechanism of Action

The mechanism of action of 4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: In optoelectronic applications, it participates in electron transport and light emission processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-(9H-Carbazole-3,6,9-triyl)tribenzoic acid is unique due to its specific arrangement of three benzoic acid groups, which provides distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and optoelectronics .

Properties

Molecular Formula

C33H21NO6

Molecular Weight

527.5 g/mol

IUPAC Name

4-[6,9-bis(4-carboxyphenyl)carbazol-3-yl]benzoic acid

InChI

InChI=1S/C33H21NO6/c35-31(36)21-5-1-19(2-6-21)24-11-15-29-27(17-24)28-18-25(20-3-7-22(8-4-20)32(37)38)12-16-30(28)34(29)26-13-9-23(10-14-26)33(39)40/h1-18H,(H,35,36)(H,37,38)(H,39,40)

InChI Key

SYWJUWYUWXYHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O

Origin of Product

United States

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